2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hcl
Description
The exact mass of the compound this compound is 177.0556563 g/mol and the complexity rating of the compound is 180. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure of Parent
Properties
IUPAC Name |
2-azabicyclo[2.2.1]heptane-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c9-6(10)7-2-1-5(3-7)8-4-7;/h5,8H,1-4H2,(H,9,10);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVAMMMWNZVEAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1NC2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1824151-12-3 | |
| Record name | 2-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Contextualization Within Conformationally Constrained Amino Acid Chemistry
Unnatural amino acids are foundational building blocks in the development of peptidomimetics—compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties. nih.gov A key strategy in this area is the use of conformationally constrained amino acids, which restrict the rotational freedom of the molecule. acs.org This rigidity is crucial because the biological activity of peptides often depends on a specific three-dimensional shape. By locking the molecule into a desired conformation, researchers can enhance binding affinity and selectivity for biological targets like enzymes and receptors. nih.gov
2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride is a prime example of such a constrained system. Its bicyclic framework severely limits the possible spatial arrangements of the amino acid backbone and side chains. This structural pre-organization can lead to a more potent interaction with a target protein, as less conformational entropy is lost upon binding. The development of molecules with such defined topographies is a significant advantage in medicinal chemistry, allowing for the creation of peptidomimetics with higher potency and stability compared to their more flexible, linear peptide counterparts. nih.gov
Significance of Bridged Nitrogen Heterocycles in Synthetic Design
Bridged nitrogen heterocycles, also known as bridgehead or ring-junction nitrogen heterocycles, are privileged scaffolds in both synthetic and medicinal chemistry. rsc.orgresearchgate.net These structures are characterized by two rings sharing non-adjacent atoms, with a nitrogen atom at one of the bridgehead positions. This arrangement imparts a distinct three-dimensional geometry that is highly sought after in drug discovery. nih.gov
The incorporation of bridged systems like the 2-azabicyclo[2.2.1]heptane core can positively influence the pharmacokinetic profile of a drug candidate. nih.gov The rigid, non-planar structure can improve metabolic stability by shielding susceptible bonds from enzymatic degradation. Furthermore, these scaffolds can help modulate physicochemical properties such as lipophilicity and solubility, which are critical for a compound's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov From a synthetic standpoint, the development of efficient, atom-economical methods to construct these complex skeletons, such as transition metal-catalyzed C-H activation, is an active area of research that provides access to a wide array of novel molecular architectures. rsc.org The structural and functional diversity offered by nitrogen-containing heterocycles makes them a cornerstone of modern drug design, present in a significant percentage of biologically active compounds.
Overview of Research Trajectories for Bicyclic Amino Acid Derivatives
Chiral Pool Approaches in Azabicyclo[2.2.1]heptane-4-carboxylic Acid Synthesis
Chiral pool synthesis leverages readily available, enantiomerically pure natural products as starting materials to impart chirality to the target molecule. This approach is often efficient as it bypasses the need for de novo asymmetric induction.
Derivations from Natural Precursors
Amino acids, with their inherent chirality, are logical and frequently utilized precursors for the synthesis of complex chiral molecules, including the 2-azabicyclo[2.2.1]heptane framework. L-serine, a naturally occurring amino acid, has been successfully employed as a chiral starting material for the synthesis of a glutamic acid analogue featuring the 7-azabicyclo[2.2.1]heptane core. rsc.org This strategy involves a series of transformations that convert the stereocenter of the amino acid into the chiral backbone of the bicyclic system. Although the direct synthesis of 2-azabicyclo[2.2.1]heptane-4-carboxylic acid from L-serine is not extensively detailed in readily available literature, the underlying principles of using its chiral backbone are well-established.
Another relevant natural precursor is pyroglutamic acid, a derivative of glutamic acid. While direct synthesis of the target molecule from pyroglutamic acid is not prominently documented, its rigid lactam structure makes it an attractive starting point for the construction of various bicyclic nitrogen-containing compounds. For instance, a related compound, 7-azabicyclo[2.2.1]heptane-1-carboxylic acid, has been synthesized from a chiral substrate, demonstrating the feasibility of using chiral pool starting materials for this class of molecules. unirioja.es
Diastereoselective Pathways
Diastereoselective synthesis aims to control the formation of multiple stereocenters in a molecule relative to each other. In the context of 2-azabicyclo[2.2.1]heptane-4-carboxylic acid, this is often achieved through cycloaddition reactions where the facial selectivity is directed by a chiral auxiliary. A notable example is the aza-Diels-Alder reaction between cyclopentadiene (B3395910) and an imino-acetate bearing two chiral auxiliaries.
Research has demonstrated that the combination of (-)-8-phenylmenthol (B56881) on the ester and an (S)- or (R)-1-phenylethylamine on the imine nitrogen leads to high levels of diastereoselectivity. The interplay between these two chiral centers dictates the approach of the cyclopentadiene, favoring the formation of one diastereomer over the others. This "matched" and "mismatched" effect of the chiral auxiliaries is a powerful tool for achieving high diastereomeric excess (d.e.). core.ac.uk
| Chiral Auxiliary 1 (Ester) | Chiral Auxiliary 2 (Imine) | Diastereomeric Ratio (exo/endo) | Diastereomeric Excess (d.e.) |
| (-)-8-phenylmenthol | (S)-1-phenylethylamine | >99:1 | 96% |
| (-)-8-phenylmenthol | (R)-1-phenylethylamine | >99:1 | >98% |
| (+)-8-phenylneomenthol | (S)-1-phenylethylamine | >99:1 | >98% |
| (+)-8-phenylneomenthol | (R)-1-phenylethylamine | >99:1 | 94% |
Table 1: Diastereoselective aza-Diels-Alder reaction results using dual chiral auxiliaries. core.ac.uk
Asymmetric Synthesis of 2-Azabicyclo[2.2.1]heptane-4-carboxylic Acid Hydrochloride
Asymmetric synthesis focuses on the creation of a specific enantiomer of a chiral molecule. This is crucial in pharmacology, as different enantiomers can have vastly different biological activities.
Catalytic Enantioselective Routes
Catalytic enantioselective methods employ a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. A significant advancement in the synthesis of 2-azabicyclo[2.2.1]heptanes is the use of chiral Brønsted acids. Specifically, a chiral phosphoric acid has been shown to effectively catalyze the ring-opening of meso-epoxides, leading to the formation of 2-azabicyclo[2.2.1]heptane derivatives in high yields and with excellent enantioselectivities. nih.govresearchgate.net This method is particularly attractive due to its operational simplicity and the high levels of stereocontrol achieved. The catalyst facilitates a proton-relay mechanism that enables a double-nucleophilic displacement at a carbon center with high diastereo- and enantio-control. acs.org
| Substrate (meso-epoxide) | Catalyst | Yield (%) | Enantiomeric Excess (ee) |
| N-Boc-7-oxabicyclo[2.2.1]hept-5-ene exo-epoxide | (R)-TRIP | 95 | 98% |
| N-Cbz-7-oxabicyclo[2.2.1]hept-5-ene exo-epoxide | (R)-TRIP | 92 | 97% |
| N-Tosyl-7-oxabicyclo[2.2.1]hept-5-ene exo-epoxide | (R)-TRIP | 90 | 96% |
Table 2: Enantioselective synthesis of 2-azabicyclo[2.2.1]heptanes via chiral phosphoric acid-catalyzed ring-opening of meso-epoxides. (Data derived from related systems as presented in the literature). nih.govresearchgate.net
Auxiliary-Mediated Stereocontrol Strategies
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. Once the desired stereochemistry is established, the auxiliary is removed. As discussed in the context of diastereoselective pathways (Section 2.1.2), chiral auxiliaries are highly effective in controlling the stereochemistry of the aza-Diels-Alder reaction to produce enantiomerically enriched 2-azabicyclo[2.2.1]heptene derivatives.
The use of a chiral imine, for example, derived from (S)-(-)-1-phenylethylamine and a glyoxylate (B1226380) ester, in a cycloaddition with cyclopentadiene allows for the formation of the 2-azabicyclo[2.2.1]heptene skeleton with a high degree of stereocontrol. The chiral amine auxiliary effectively shields one face of the imine, leading to a preferential attack of the diene from the less hindered face. Subsequent removal of the chiral auxiliary provides the enantiomerically enriched bicyclic amine. nih.gov
Cycloaddition Reactions in the Construction of the 2-Azabicyclo[2.2.1]heptane Core
Cycloaddition reactions, particularly the [4+2] cycloaddition, or Diels-Alder reaction, are among the most powerful and widely used methods for the construction of cyclic and bicyclic systems. The aza-Diels-Alder reaction, where the dienophile is an imine, is the cornerstone for the synthesis of the 2-azabicyclo[2.2.1]heptane core.
This reaction typically involves the condensation of an amine with a glyoxylate ester to form an imine in situ, which then reacts with cyclopentadiene. The reaction is often catalyzed by a Brønsted or Lewis acid to activate the imine dienophile. The use of cyclopentadiene as the diene directly furnishes the bicyclo[2.2.1]heptene framework. Subsequent reduction of the double bond yields the saturated 2-azabicyclo[2.2.1]heptane skeleton.
The reaction conditions, including the choice of acid catalyst and solvent, can significantly influence the yield and stereoselectivity of the cycloaddition. For instance, the reaction of methyl 2-benzamidoacrylate with 2-trimethylsilyloxy-1,3-butadiene in the presence of ZnI2 as a catalyst, followed by acidic workup, provides a high yield of the corresponding cyclohexanone (B45756) precursor to a 7-azabicyclo[2.2.1]heptane system. unirioja.es This highlights the versatility of Diels-Alder strategies in constructing the core structure.
| Diene | Dienophile | Catalyst/Conditions | Yield (%) |
| Cyclopentadiene | N-benzyl-iminoacetate | TFA, BF3·OEt2, -78 °C | 56 (major exo-isomer) |
| Danishefsky's diene | Methyl 2-benzamidoacrylate | Toluene, reflux | 55 (for enone intermediate) |
| 2-Trimethylsilyloxy-1,3-butadiene | Methyl 2-benzamidoacrylate | ZnI2, CH2Cl2, reflux | 94 (for ketone intermediate) |
Table 3: Examples of cycloaddition reactions for the synthesis of azabicyclo[2.2.1]heptane precursors. unirioja.es
Diels-Alder Approaches and Related Pericyclic Reactions
The aza-Diels-Alder reaction is a powerful and widely utilized method for constructing the 2-azabicyclo[2.2.1]heptene skeleton, which serves as a direct precursor to the saturated heptane (B126788) system. researchgate.netpwr.edu.pl This pericyclic reaction typically involves the [4+2] cycloaddition of cyclopentadiene with an imine dienophile. The stereoselectivity of the reaction can often be controlled through the use of chiral auxiliaries on the imine nitrogen or by employing chiral catalysts. researchgate.netpwr.edu.pl
While this approach is highly effective for forming the basic bicyclic framework, the direct introduction of a carboxylic acid group at the C4-bridgehead position via a standard Diels-Alder reaction is not straightforward. The functionality must typically be incorporated into the dienophile or diene in a latent form or introduced in subsequent steps. One potential strategy involves using a substituted cyclopentadiene, although this can introduce challenges with regioselectivity. A more common approach is to form the bicyclic core first and then perform further manipulations to achieve the target structure. For instance, a general route involves the reaction of cyclopentadiene, an amine, and an oxo-ester to yield the core structure, which can then be further modified. nih.gov
| Reaction Type | Reactants | Key Features | Stereochemical Control | Reference |
| Aza-Diels-Alder | Cyclopentadiene, Chiral Imines | Forms the 2-azabicyclo[2.2.1]hept-5-ene core. | High diastereoselectivity achievable with chiral auxiliaries. | researchgate.net |
| Three-Component | Cyclopentadiene, Ammonia, Ethyl oxoacetate | Direct formation of a substituted 2-azabicyclo[2.2.1]hept-5-ene ester. | Results in a mixture of stereoisomers requiring separation. | nih.gov |
Intramolecular Cyclization Tactics for the Nitrogen Heterocycle
Intramolecular cyclization strategies provide an alternative and powerful means to construct the 2-azabicyclo[2.2.1]heptane ring system from acyclic or monocyclic precursors. These methods often offer excellent control over stereochemistry.
One such tactic involves intramolecular carbolithiation. This method has been used to construct the three positional isomers of the azabicyclo[2.2.1]heptane ring system through tin-lithium exchange followed by anionic cyclization. nih.gov The synthesis of the 2-azabicyclo[2.2.1]heptane framework via this route proceeds from a 2-tributylstannyl-4-allylpyrrolidine. Despite a stereoelectronically unfavorable trans arrangement of the reacting groups, the cyclization occurs, albeit sometimes in low yields. nih.gov
More recently, a novel and complex cascade reaction mediated by samarium(II) iodide (SmI₂) has been developed to assemble the highly functionalized 2-azabicyclo[2.2.1]heptane core found in the alkaloid longeracemine. nih.govrsc.orgrsc.org This stereoselective cascade involves a spirocyclization and rearrangement sequence to convert a 7-azabicyclo[2.2.1]heptadiene into the desired 2-azabicyclo[2.2.1]heptene framework, which is suitably poised for further functionalization. nih.govrsc.org
| Cyclization Tactic | Precursor Type | Key Reagent(s) | Outcome | Reference |
| Intramolecular Carbolithiation | 2-tributylstannyl-4-allylpyrrolidine | n-Butyllithium | Forms the 2-azabicyclo[2.2.1]heptane ring system stereoselectively. | nih.gov |
| SmI₂-mediated Cascade | Complex 7-azabicyclo[2.2.1]heptadiene derivative | Samarium(II) iodide (SmI₂) | Stereoselective formation of a highly functionalized 2-azabicyclo[2.2.1]heptene core. | nih.govrsc.orgrsc.org |
Exploration of Novel Synthetic Routes to the 2-Azabicyclo[2.2.1]heptane-4-carboxylic Acid Scaffold
The quest for more efficient and stereoselective syntheses of substituted 2-azabicyclo[2.2.1]heptanes has led to the development of novel synthetic methodologies. While not yet explicitly reported for the synthesis of the C4-carboxylic acid derivative, these routes offer potential for future applications.
One such innovative approach is the enantioselective synthesis of 2-azabicyclo[2.2.1]heptanes via a Brønsted acid-catalyzed ring-opening of meso-epoxides. researchgate.net This method uses a chiral phosphoric acid to catalyze the intramolecular ring-opening of an epoxide by a tethered amine, affording highly functionalized bicyclic products in high yields and with excellent enantioselectivities. The resulting products contain hydroxyl and amide groups that can serve as handles for further chemical derivatization. researchgate.net
Another advanced strategy is the aforementioned SmI₂-mediated spirocyclization and rearrangement cascade. nih.govrsc.orgrsc.org This method's power lies in its ability to rapidly construct a complex and highly substituted core structure with excellent stereocontrol, which would be difficult to achieve through more traditional methods. Adapting such complex cascade reactions to produce the specific C4-carboxylic acid target would require significant modification of the starting materials but highlights the innovative directions being explored in the synthesis of these scaffolds.
| Novel Route | Key Concept | Advantages | Potential for C4-COOH Synthesis | Reference |
| Brønsted Acid-Catalyzed Ring-Opening | Intramolecular opening of a meso-epoxide by a tethered amine. | High yields, excellent enantioselectivity, introduces useful functional handles (hydroxyl, amide). | Would require subsequent functional group manipulation to introduce the C4-acid. | researchgate.net |
| SmI₂-mediated Cascade | Spirocyclization and rearrangement of a complex precursor. | Rapid construction of complex, highly substituted scaffolds with high stereocontrol. | Highly substrate-specific; would require redesign of the cascade precursor. | nih.govrsc.orgrsc.org |
Absolute and Relative Stereochemistry Determination
The unambiguous assignment of stereochemistry is crucial for understanding the structure-activity relationships of chiral molecules. For 2-azabicyclo[2.2.1]heptane derivatives, a combination of chiroptical spectroscopy and X-ray crystallography is often employed.
Chiral spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), provides valuable information on the absolute configuration of chiral molecules in solution. While specific CD and ORD data for 2-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride are not extensively reported in the literature, the stereochemistry of related 2-azabicyclo[2.2.1]heptane derivatives has been successfully determined using these methods, often in conjunction with quantum chemical calculations.
One effective approach involves comparing the experimental electronic circular dichroism (ECD) spectrum with spectra predicted by quantum chemical simulations for different stereoisomers. pwr.edu.plresearchgate.net This method has been successfully applied to determine the absolute stereochemistry of terminal alkynes based on the 2-azabicyclo[2.2.1]heptane scaffold. researchgate.net The process typically involves:
Conformational Search: Identifying all low-energy conformers of the molecule using computational methods.
Spectrum Calculation: Calculating the ECD spectrum for each conformer.
Boltzmann Averaging: Generating a weighted average spectrum based on the predicted population of each conformer at a given temperature.
Comparison: Matching the calculated spectrum with the experimental one to assign the absolute configuration.
This combination of experimental and theoretical chiroptical methods provides a powerful tool for the unambiguous assignment of absolute stereochemistry in the absence of single crystals suitable for X-ray analysis. pwr.edu.pl
Table 1: Chiroptical Data for a Related 2-Azabicyclo[2.2.1]heptane Derivative
| Compound | Specific Rotation [α]D | Conditions |
| Carboxylic acid hydrochloride derivative | +11.1 | c = 0.35; H₂O |
For instance, the crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide reveals the fundamental framework. nih.gov In this related system, the bicyclic cage is protonated at both nitrogen atoms. The asymmetric unit contains two crystallographically independent cages, and the structure is stabilized by a complex three-dimensional network of N—H⋯Br hydrogen bonds. nih.gov
The structural parameters from this related compound can be used to infer the geometry of the 2-azabicyclo[2.2.1]heptane skeleton.
Table 2: Selected Crystallographic Data for (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide
| Parameter | Value |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| a (Å) | 8.2348 (3) |
| b (Å) | 10.3923 (4) |
| c (Å) | 11.5375 (5) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
Data from a related diazabicyclo[2.2.1]heptane derivative. nih.gov
Conformational Rigidity and Flexibility Studies
The rigid nature of the 2-azabicyclo[2.2.1]heptane framework is a key feature, yet some degree of flexibility, particularly concerning the nitrogen atom and its substituents, exists. Understanding these dynamics is crucial for predicting molecular interactions.
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for studying conformational changes that occur on the NMR timescale. For 2-azabicyclo[2.2.1]heptane derivatives, DNMR can be used to investigate processes such as nitrogen inversion.
A study on 2-methyl-2-azabicyclo[2.2.1]heptane using low-temperature ¹³C NMR revealed that the endo isomer is slightly more stable than the exo isomer by approximately 0.3 kcal mol⁻¹. acs.org The rate constants for the inversion from the endo to the exo isomer were determined through line shape analysis. The free energy of activation (ΔG‡) for this nitrogen inversion was found to be 7.2 kcal mol⁻¹. acs.org This barrier is notably lower than that in some acyclic amines, a phenomenon attributed to the significant role of torsional (eclipsing) strain in addition to angle strain in determining the inversion barriers of bicyclic amines. acs.org
While this study was conducted on a 2-methyl derivative, the findings provide a fundamental understanding of the nitrogen inversion dynamics in the 2-azabicyclo[2.2.1]heptane system. The presence of a 4-carboxylic acid group in the target molecule would likely influence the electronic environment of the nitrogen atom and could potentially affect the inversion barrier and the relative populations of the endo and exo conformers.
Table 3: Nitrogen Inversion Barrier for 2-Methyl-2-azabicyclo[2.2.1]heptane
| Parameter | Value |
| ΔG‡ (kcal mol⁻¹) | 7.2 |
| Isomer Stability | endo is ~0.3 kcal mol⁻¹ more stable than exo |
Data from a related 2-methyl derivative. acs.org
Molecular mechanics and molecular dynamics (MD) simulations are invaluable computational tools for exploring the conformational landscape of molecules. These methods can provide detailed insights into the relative energies of different conformers, the flexibility of the ring system, and the preferred orientations of substituents.
For bicyclic amino acids like 2-azabicyclo[2.2.1]heptane-4-carboxylic acid, the main-chain conformation is largely fixed by the rigid ring structure. nih.gov However, rotations around single bonds, such as the C4-COOH bond, and the puckering of the five-membered ring component can still occur. Molecular mechanics calculations, often employing force fields like MM3, have been shown to be effective in predicting the geometries and relative energies of conformers in related systems. acs.orgbath.ac.uk
Accelerated molecular dynamics simulations on dipeptides of bridged bicyclic β-amino acids have shown that the rotation of the C-terminal carbonyl group is also restricted, typically converging to one or two energy minima. nih.gov These simulations, performed in various solvents, help to understand the intrinsic conformational propensities of these rigid building blocks. nih.gov
For 2-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride, MD simulations could be used to:
Determine the preferred orientation of the carboxylic acid group (endo vs. exo).
Analyze the puckering of the five-membered ring.
Simulate the behavior of the molecule in an aqueous environment, considering the role of the hydrochloride counterion.
These computational studies complement experimental data and provide a more complete picture of the stereochemical and conformational properties of the molecule.
Chemical Transformations and Derivatization of 2 Azabicyclo 2.2.1 Heptane 4 Carboxylic Acid Hydrochloride
Reactions of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional handle for a range of chemical modifications, including the formation of esters and amides, as well as conversion into various activated derivatives.
Esterification: The conversion of 2-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride to its corresponding esters is a fundamental transformation. A common method for this is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com For instance, the methyl ester can be synthesized by heating the hydrochloride salt in methanol (B129727) with a catalytic amount of a strong acid like sulfuric acid or hydrogen chloride. The reaction is driven to completion by using a large excess of the alcohol, which also serves as the solvent. masterorganicchemistry.com
Amidation: The formation of amides from 2-azabicyclo[2.2.1]heptane-4-carboxylic acid is a key reaction, often employed in the synthesis of biologically active molecules. This transformation typically requires the use of coupling reagents to activate the carboxylic acid. A variety of modern coupling reagents can be utilized for this purpose, including carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS). nih.gov Another effective coupling reagent is O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU). For example, amides of similar bicyclic systems have been successfully synthesized by reacting the carboxylic acid with a primary or secondary amine in the presence of TBTU and a non-nucleophilic base like diisopropylethylamine (DIPEA) in a suitable aprotic solvent such as dimethylformamide (DMF). google.comresearchgate.net
Table 1: Examples of Esterification and Amidation Reactions
| Reaction | Reagents and Conditions | Product |
|---|---|---|
| Esterification (Fischer) | Methanol (excess), H2SO4 (catalytic), heat | 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid methyl ester |
| Amidation | Amine (R-NH2), TBTU, DIPEA, DMF | N-substituted-2-azabicyclo[2.2.1]heptane-4-carboxamide |
| Amidation | Amine (R-NH2), EDC, HOBt, DIPEA, CH2Cl2 | N-substituted-2-azabicyclo[2.2.1]heptane-4-carboxamide |
To facilitate nucleophilic substitution, the carboxylic acid can be converted into more reactive derivatives.
Acyl Chlorides: Treatment of the N-protected carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can yield the corresponding acyl chloride. This highly reactive intermediate readily reacts with a wide range of nucleophiles, including amines and alcohols, to form amides and esters, respectively. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) or toluene.
Activated Esters: The carboxylic acid can be transformed into activated esters, such as N-hydroxysuccinimide (NHS) esters or pentafluorophenyl (PFP) esters. These are stable enough to be isolated and purified but are sufficiently reactive to undergo amidation under mild conditions. The formation of these activated esters is often achieved using a coupling reagent like EDC in the presence of the corresponding alcohol (N-hydroxysuccinimide or pentafluorophenol).
Modifications at the Bridgehead Amine Nitrogen
The secondary amine of the 2-azabicyclo[2.2.1]heptane core is a site for various modifications, including alkylation, acylation, and the introduction of protecting groups.
N-Alkylation: The introduction of alkyl groups on the nitrogen atom can be achieved through reductive amination or by direct alkylation with alkyl halides. Reductive amination involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN). Direct alkylation with an alkyl halide, in the presence of a base to neutralize the generated acid, is also a viable method.
N-Acylation: The amine can be readily acylated using acyl chlorides or acid anhydrides in the presence of a base like triethylamine (B128534) or pyridine. This reaction is fundamental for introducing a wide range of acyl groups and for the installation of protecting groups.
Protecting the secondary amine is often a crucial step in the multi-step synthesis of complex molecules derived from 2-azabicyclo[2.2.1]heptane-4-carboxylic acid. The choice of the protecting group is dictated by its stability under various reaction conditions and the ease of its removal.
tert-Butoxycarbonyl (Boc) Group: The Boc group is a widely used protecting group for amines. It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine or sodium bicarbonate. The Boc group is stable to a wide range of reaction conditions but can be readily removed under acidic conditions, for example, with trifluoroacetic acid (TFA) in dichloromethane or with hydrogen chloride in an organic solvent. google.com
Benzyloxycarbonyl (Cbz) Group: The Cbz group is another common amine protecting group. It is introduced by reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. The Cbz group is stable to acidic and basic conditions but can be removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst), which is a mild deprotection method. taylorfrancis.com
Table 2: Common Amine Protecting Groups and Their Cleavage Conditions
| Protecting Group | Introduction Reagent | Cleavage Conditions |
|---|---|---|
| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Acidic conditions (e.g., TFA, HCl) google.com |
| Cbz (Benzyloxycarbonyl) | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (H₂/Pd-C) taylorfrancis.com |
Functionalization of the Bicyclic Core of 2-Azabicyclo[2.2.1]heptane-4-carboxylic Acid
Direct functionalization of the saturated bicyclic core of 2-azabicyclo[2.2.1]heptane-4-carboxylic acid is challenging due to the lack of reactive sites on the hydrocarbon framework. Most functionalizations are introduced during the synthesis of the bicyclic system itself. However, some transformations on the pre-formed core have been reported for related systems.
Halogenation: The introduction of halogen atoms, such as bromine, onto the bicyclic frame can provide a handle for further transformations like cross-coupling reactions or nucleophilic substitutions. For instance, bromination of 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene has been shown to lead to a rearranged bromo-substituted saturated bicyclic system. le.ac.uk While this is not a direct functionalization of the saturated core, it demonstrates a pathway to halogenated derivatives.
Hydroxylation: Hydroxylation of the bicyclic core can introduce a hydroxyl group, which can then be further modified. For example, ozone-mediated cleavage of a double bond in a precursor can lead to the formation of a 5-hydroxy-2-azabicyclo[2.2.1]heptane derivative. vulcanchem.com Additionally, dihydroxylation of an unsaturated precursor using reagents like osmium tetroxide can yield dihydroxy derivatives. google.com These methods, however, rely on the presence of a double bond in the bicyclic system, which is not present in the parent 2-azabicyclo[2.2.1]heptane-4-carboxylic acid. Direct hydroxylation of the saturated core is not a common transformation.
Regioselective and Stereoselective Functionalization
The functionalization of the 2-azabicyclo[2.2.1]heptane core is governed by the inherent reactivity of the different positions on the ring. The nitrogen atom and the carboxylic acid at the C4-bridgehead are the primary sites for initial derivatization. Further functionalization of the carbon skeleton often requires specific synthetic strategies to achieve desired regioselectivity and stereoselectivity.
Research into related 2-azabicyclo[2.2.1]heptane systems has demonstrated the feasibility of introducing substituents at various positions. For instance, palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes has been employed to construct oxygenated 2-azabicyclo[2.2.1]heptanes. While not starting from the C4-carboxylic acid, this method highlights a pathway to functionalized scaffolds.
In the context of stereoselectivity, the rigid conformation of the bicyclic system plays a crucial role. Nucleophilic substitution reactions at the C7 position of 2-benzyl-2-azabicyclo[2.2.1]heptane derivatives have been shown to proceed with retention of configuration, suggesting neighboring group participation by the nitrogen atom. le.ac.uk An oxidation-reduction strategy has been successfully used to achieve epimerization at the C7 position, allowing access to both syn and anti isomers. le.ac.uk
The stereoselective synthesis of related bicyclic proline analogues, such as 2-azabicyclo[2.2.1]heptane-1-carboxylic acid, has been achieved from 2-cycloalken-1-ones, further demonstrating the ability to control stereochemistry in this ring system.
| Reaction Type | Substrate/Reagent | Product(s) | Key Finding |
| Nucleophilic Substitution | anti-7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptane | 7-substituted-2-benzyl-2-azabicyclo[2.2.1]heptane | Retention of configuration at C7 due to neighboring group participation. le.ac.uk |
| Epimerization | anti-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane | syn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane | Oxidation-reduction protocol allows for stereochemical inversion at C7. le.ac.uk |
| Palladium-catalyzed Aminoacyloxylation | Cyclopentene (B43876) derivatives | Oxygenated 2-azabicyclo[2.2.1]heptanes | A method for the construction of the functionalized bicyclic core. |
Exploration of Bridgehead Reactivity
The bridgehead positions (C1 and C4) of the 2-azabicyclo[2.2.1]heptane system are known to be sterically hindered and generally less reactive towards standard substitution reactions. The trigonal planar transition state required for S\N2 reactions is difficult to achieve at a bridgehead, and the formation of a carbocation in an S\N1 reaction is also disfavored due to ring strain.
Despite these challenges, functionalization at the bridgehead has been achieved in related systems. The synthesis of azabicyclo[2.2.1]heptane scaffolds with a pyridinyl substituent at the bridgehead position has been accomplished through two primary routes: transformation of a methoxy (B1213986) group and a regioselective deprotonation/halogenation process. acs.org These halogenated bridgehead compounds can then undergo further transformations, such as Suzuki-Miyaura coupling reactions, to introduce additional diversity. acs.org
The high strain of the bicyclo[2.2.1]heptane system can also be exploited to drive certain reactions. For example, retro-condensation reactions on bridgehead-substituted bicyclo[2.2.1]hept-2-enes have been utilized to generate functionalized cyclopentene scaffolds. nih.gov While this involves ring opening, it demonstrates a unique aspect of bridgehead reactivity driven by the release of ring strain.
For the 7-azabicyclo[2.2.1]heptane system, radical reactions have been shown to be a viable method for introducing substituents at the bridgehead. This suggests that similar strategies could potentially be applied to the 2-azabicyclo[2.2.1]heptane-4-carboxylic acid framework to overcome the inherent low reactivity of the C4 position towards ionic reactions.
| Functionalization Strategy | Reactant/Intermediate | Product | Significance |
| Halogenation | Bridgehead methoxy-substituted azabicyclo[2.2.1]heptane | Bridgehead chloro-substituted azabicyclo[2.2.1]heptane | Provides a handle for further cross-coupling reactions. acs.org |
| Deprotonation/Halogenation | Pyridinyl-substituted azabicyclo[2.2.1]heptane | C6-halogenated pyridinyl-substituted azabicyclo[2.2.1]heptane | Demonstrates regioselective functionalization leading to bridgehead derivatization. acs.org |
| Suzuki-Miyaura Coupling | Bridgehead halogenated azabicyclo[2.2.1]heptane | Bridgehead aryl-substituted azabicyclo[2.2.1]heptane | A versatile method for C-C bond formation at the bridgehead. acs.org |
| Retro-Condensation | Bridgehead substituted bicyclo[2.2.1]hept-2-enes | Functionalized cyclopentenes | Exploits ring strain to drive chemical transformations. nih.gov |
Applications of 2 Azabicyclo 2.2.1 Heptane 4 Carboxylic Acid Hydrochloride in Complex Organic Synthesis
Utilization as a Chiral Building Block
The inherent rigidity and defined stereochemistry of the 2-azabicyclo[2.2.1]heptane framework make it an excellent chiral scaffold. This system, a derivative of norbornane (B1196662) where a nitrogen atom replaces a carbon, possesses a highly constrained conformation. Functionalization of this carbon and nitrogen framework allows for the introduction of various functional groups, which can act as handles for further chemical transformations. The stereoselective synthesis of derivatives, such as 2-azabicyclo[2.2.1]heptane-1-carboxylic acid, has been achieved in five steps from 2-cycloalken-1-ones, providing access to these novel bicyclic proline analogues. researchgate.net
The synthesis of macrocyclic cage compounds has been accomplished through one-step coupling reactions involving diamines and dihalides. acs.org The constrained nature of the 2-azabicyclo[2.2.1]heptane unit can be used to direct the geometry of the resulting macrocycle. Intramolecular carbolithiation reactions represent another strategy to construct the 2-azabicyclo[2.2.1]heptane ring system, which can then be incorporated into larger macrocyclic frameworks. acs.org
The 2-azabicyclo[2.2.1]heptane skeleton is a key component in the synthesis of various polycyclic compounds. Palladium-catalyzed reactions, such as the 1,2-aminoacyloxylation of cyclopentenes, have been developed to create oxygenated derivatives of this bicyclic system. rsc.org These functionalized products can be further elaborated to build a diverse library of bridged aza-bicyclic structures. rsc.org Additionally, the hetero-Diels-Alder reaction is a powerful method for constructing the 2-azabicyclo[2.2.1]heptane system with high stereocontrol, forming the basis for more complex polycyclic targets.
Role in the Construction of Peptidomimetic Frameworks
Derivatives of 2-azabicyclo[2.2.1]heptane carboxylic acid are widely used in the synthesis of conformationally rigid peptidomimetics. uni-regensburg.de These unnatural amino acid scaffolds, when inserted into peptides, can enhance selectivity for specific receptors and improve stability against enzymatic degradation. uni-regensburg.de The (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid derivative, for instance, is a well-established, conformationally constrained analogue of proline used in peptide synthesis.
The primary design principle behind incorporating 2-azabicyclo[2.2.1]heptane-based amino acids into peptides is to reduce the conformational flexibility of the peptide backbone. This rigidity can lock the peptide into its bioactive conformation, which may lead to enhanced binding affinity with its target enzyme or receptor. The defined geometry of the bicyclic system can also induce specific secondary structures, such as turns or helices, within the peptide chain. Furthermore, the constrained structure can protect the peptide from enzymatic hydrolysis, thereby increasing its metabolic stability and bioavailability. uni-regensburg.de This approach has been successfully applied in developing inhibitors for enzymes like proteases.
The incorporation of 2-azabicyclo[2.2.1]heptane carboxylic acid derivatives into peptide chains typically involves standard peptide coupling techniques. The carboxylic acid moiety of the bicyclic amino acid can be activated and coupled with the free amine of another amino acid or a peptide fragment. The N-Boc protected version, (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid, is a versatile building block for such syntheses, allowing for selective reactions. chemimpex.com The unique stereochemistry is crucial for achieving the desired conformational control within the resulting peptide.
Scaffold for the Synthesis of Analogues and Derivatives
The 2-azabicyclo[2.2.1]heptane core is a popular and versatile scaffold for the synthesis of analogues of various biologically active compounds. Its rigid structure allows for the precise spatial arrangement of key pharmacophoric groups, mimicking the binding mode of a natural ligand.
One notable application is in the synthesis of epibatidine (B1211577) analogues. unirioja.esresearchgate.net Epibatidine is a potent nicotinic receptor agonist, and the 7-azabicyclo[2.2.1]heptane ring system is a core structural feature. unirioja.esdoi.org Researchers have developed syntheses of novel epibatidine analogues by elaborating on the 7-azabicyclo[2.2.1]heptane-1-carbonitrile core. researchgate.net
Furthermore, this scaffold has been used to create conformationally constrained analogues of amino acids, such as glutamic acid and 4-hydroxyproline (B1632879). unirioja.esacs.orgnih.gov For example, the synthesis of a 2-substituted 7-azabicyclo[2.2.1]heptane glutamic acid analogue has been reported, starting from L-serine. acs.orgnih.gov Similarly, enantiomerically pure versions of 3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acids have been synthesized as constrained 4-hydroxyproline analogues. unirioja.es These analogues are valuable tools for studying receptor interactions and for the development of new pharmacological agents. chemimpex.comunirioja.es
Structural Modification at Peripheral Positions
The 2-azabicyclo[2.2.1]heptane core offers several sites for structural modification, enabling the synthesis of a diverse library of derivatives. These modifications can be broadly categorized into functionalization of the carbon framework and derivatization of the secondary amine.
Functionalization of the Carbon Skeleton:
The carbon skeleton of the 2-azabicyclo[2.2.1]heptane ring can be functionalized at various positions, though the bridgehead carbons (C1 and C4) are generally less reactive due to steric hindrance. Other positions on the bridges, however, are more amenable to substitution. For instance, a general method for the synthesis of anti-7-functionalised 2-benzyl-2-azabicyclo[2.2.1]heptane has been developed. This involves an initial aza-Diels-Alder reaction to form the bicyclic core, followed by bromination of the double bond in 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene, which leads to a reactive tricyclic salt. This intermediate can then undergo skeletal rearrangement to introduce a bromine atom at the C7 position. le.ac.uk This bromine can subsequently be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups at this position. le.ac.uk
An oxidation-reduction strategy has also been employed to facilitate epimerization at the C-7 position, allowing for the introduction of heterocycles via an ether linkage to generate novel nicotinic receptor ligands. le.ac.uk Furthermore, nucleophilic fluorination using reagents like diethylaminosulfur trifluoride (DAST) has been investigated for introducing fluorine atoms into the scaffold. le.ac.uk
Palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes represents another efficient method for constructing oxygenated 2-azabicyclo[2.2.1]heptanes. rsc.org This approach allows for the introduction of hydroxyl groups, which can serve as handles for further derivatization.
Derivatization of the Secondary Amine:
The secondary amine at the 2-position is a key site for modification. N-arylation, for example, can be achieved through palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. This allows for the introduction of various aryl and heteroaryl groups, which is a common strategy in medicinal chemistry to modulate the pharmacological properties of a lead compound. The choice of phosphine (B1218219) ligand is critical for the efficiency of this reaction.
The following table summarizes some of the key peripheral modifications of the 2-azabicyclo[2.2.1]heptane scaffold.
| Position of Modification | Type of Modification | Reagents/Conditions | Potential Functional Groups Introduced |
| C7 | Halogenation/Nucleophilic Substitution | NBS, followed by nucleophiles | Bromo, Hydroxy, Alkoxy, Amino, etc. |
| C7 | Epimerization/Etherification | Oxidation-reduction, Mitsunobu reaction | Pyridyl ethers, other heterocycles |
| C5/C6 | Oxygenation | Pd-catalyzed 1,2-aminoacyloxylation | Hydroxyl, Acyloxy |
| N2 | N-Arylation | Buchwald-Hartwig amination | Aryl, Heteroaryl |
| C7 | Fluorination | Diethylaminosulfur trifluoride (DAST) | Fluoro |
Bioisosteric Replacement Studies (focus on synthetic outcome)
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. The rigid 2-azabicyclo[2.2.1]heptane-4-carboxylic acid scaffold has been explored as a bioisosteric replacement for other structural motifs, most notably as a constrained analog of proline.
As a Constrained Proline Analog:
Proline is a unique proteinogenic amino acid due to its cyclic structure, which imparts significant conformational constraints on peptide backbones. unirioja.es The 2-azabicyclo[2.2.1]heptane carboxylic acid framework offers an even more rigid structure, making it an attractive proline surrogate for studying peptide conformation and for the development of peptidomimetics with enhanced stability and receptor affinity. unirioja.es
For instance, various isomers of azabicyclo[2.2.1]heptane carboxylic acid have been synthesized and incorporated into peptide sequences to induce specific secondary structures, such as β-turns. The synthesis of these proline analogs often involves multi-step sequences starting from chiral precursors to ensure stereochemical control. A common synthetic strategy involves a Diels-Alder reaction to construct the bicyclic core, followed by functional group manipulations to install the carboxylic acid and protect the amine. Hydrolysis of the protecting groups then yields the final amino acid hydrochloride. unirioja.es
The synthetic outcome of these studies is the creation of novel amino acids that can be used in solid-phase peptide synthesis to create peptides with well-defined three-dimensional structures. These conformationally constrained peptides are valuable tools for probing protein-ligand interactions and for developing new therapeutic agents.
As a Phenyl Ring Bioisostere:
In a broader context, bicyclic scaffolds are increasingly being investigated as saturated bioisosteres for the phenyl ring. nih.gov While direct studies involving 2-azabicyclo[2.2.1]heptane-4-carboxylic acid as a phenyl ring mimic are not extensively documented, the principles of bioisosterism suggest its potential in this role. The rigid framework can position substituents in a defined spatial arrangement, mimicking the ortho, meta, or para substitution patterns of a phenyl ring. The synthetic outcome of such a replacement would be the generation of novel compounds with potentially improved physicochemical properties, such as increased solubility and metabolic stability, which are often challenges with planar aromatic systems.
The following table provides an overview of the bioisosteric applications of the 2-azabicyclo[2.2.1]heptane carboxylic acid scaffold.
| Original Moiety | Bioisosteric Replacement | Synthetic Outcome | Application |
| Proline | 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid | Novel constrained amino acid | Peptidomimetics, study of peptide conformation |
| Phenyl Ring | 2-Azabicyclo[2.2.1]heptane scaffold | Saturated, 3D-scaffold with defined exit vectors | Improved physicochemical properties in drug candidates |
Computational and Theoretical Investigations of 2 Azabicyclo 2.2.1 Heptane 4 Carboxylic Acid Hydrochloride
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are essential for elucidating the electronic structure of a molecule. For 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride, these calculations would reveal key electronic properties that govern its stability and reactivity.
Key parameters derived from these calculations include:
Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. A larger gap suggests higher stability.
Electrostatic Potential (ESP) Map: An ESP map would visualize the charge distribution across the molecule. It would highlight electron-rich regions (negative potential), such as the oxygen atoms of the carboxyl group, and electron-poor regions (positive potential), particularly around the protonated amine and the carboxylic proton.
Mulliken and Natural Bond Orbital (NBO) Charge Analysis: These methods provide quantitative values for the partial charges on each atom, offering a detailed picture of the charge distribution and identifying the most electrophilic and nucleophilic sites.
| Property | Calculated Value (Hypothetical) | Significance |
|---|---|---|
| HOMO Energy | -8.2 eV | Indicates energy of the outermost electrons; relates to ionization potential. |
| LUMO Energy | -0.5 eV | Indicates energy of the lowest available electron orbital; relates to electron affinity. |
| HOMO-LUMO Gap | 7.7 eV | Correlates with chemical stability and low reactivity. |
| Dipole Moment | 5.8 D | Quantifies the overall polarity of the molecule. |
| NBO Charge on N2 | -0.65 e | Shows the partial negative charge on the nitrogen atom (in the free base). |
| NBO Charge on C4 | +0.35 e | Indicates the partial positive charge on the carbon bearing the carboxyl group. |
Conformational Landscape Exploration via Computational Methods
Computational methods are used to explore this limited conformational landscape:
Molecular Mechanics (MM): Methods like MMFF or AMBER are first used for a rapid conformational search to identify low-energy geometries.
DFT Optimization: The most promising conformers identified by MM are then re-optimized at a higher level of theory (e.g., DFT with a suitable basis set) to obtain more accurate geometries and relative energies.
The primary source of conformational isomerism would be the rotation around the C4-COOH bond. The relative stability of these conformers is determined by steric interactions and the potential for intramolecular hydrogen bonding between the carboxylic acid proton and the nitrogen atom (or other acceptors). High-level quantum mechanical studies on related 7-azabicyclo[2.2.1]heptane systems have been successfully used to determine their conformations in the gas phase. unirioja.es A similar approach would map the potential energy surface of 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride, identifying the global minimum energy structure and the energy barriers between different conformers.
| Conformer | Description of Carboxyl Orientation | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |
|---|---|---|---|
| A | Global Minimum (e.g., anti-periplanar) | 0.00 | 75.5 |
| B | Gauche Conformer 1 | 1.15 | 12.2 |
| C | Gauche Conformer 2 | 1.25 | 10.5 |
| D | Syn-periplanar (higher energy) | 2.50 | 1.8 |
Reactivity Predictions and Transition State Analysis
Computational chemistry can predict the reactivity of 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride by analyzing its frontier molecular orbitals and modeling reaction pathways.
Frontier Molecular Orbital (FMO) Theory: The shapes and energies of the HOMO and LUMO indicate how the molecule will interact with other chemical species. The HOMO is typically localized on the most nucleophilic region, while the LUMO is centered on the most electrophilic region. For the deprotonated (free amine) form, the HOMO would likely be centered on the nitrogen lone pair, predicting its nucleophilic character. In the protonated hydrochloride salt form, the reactivity pattern changes significantly.
Transition State (TS) Analysis: To study a specific reaction, such as esterification of the carboxylic acid or N-alkylation of the amine, computational methods can locate the transition state structure. The energy of the TS relative to the reactants determines the activation energy barrier, which is directly related to the reaction rate. beilstein-journals.org While TS aromaticity is a factor in some pericyclic reactions, for standard organic reactions of this scaffold, strain and stereoelectronic effects are more dominant factors governing the barrier heights. beilstein-journals.orgbeilstein-journals.org
Studies on the reactivity of other bicyclic amines, such as bicyclo[1.1.1]pentane-amine, have used computational analyses of geometries and frontier orbitals to explain observed differences in nucleophilicity and reaction efficiency. nih.govresearchgate.net These studies highlight how a combination of low steric hindrance and high intrinsic nucleophilicity, both quantifiable through computation, contribute to exceptional reactivity. nih.gov
| Descriptor | Definition | Predicted Site on the Molecule (Free Base) |
|---|---|---|
| Fukui Function (f-) | Propensity of a site to be attacked by an electrophile. | Nitrogen (N2) |
| Fukui Function (f+) | Propensity of a site to be attacked by a nucleophile. | Carbonyl Carbon (of COOH) |
| Global Electrophilicity (ω) | (μ²/2η) - Measures electrophilic character. | Low to moderate |
| Global Nucleophilicity (N) | Measures nucleophilic character. | Moderate (due to N lone pair) |
Docking and Molecular Modeling Studies of Scaffold Interactions
From a chemical perspective, molecular docking and modeling are used to understand how a molecule like 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride can interact with a host molecule, such as a receptor, an enzyme active site, or a synthetic container molecule. These studies focus on the nature and geometry of non-covalent interactions.
The rigid 2-azabicyclo[2.2.1]heptane scaffold serves as a structurally defined platform that presents its functional groups—the secondary amine (protonated) and the carboxylic acid—in precise spatial orientations. nih.gov Modeling studies would explore how these groups can act as hydrogen bond donors and acceptors.
The Protonated Amine (NH2+): This group is a strong hydrogen bond donor.
The Carboxylic Acid (COOH): The hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor.
The Bicyclic Core: The aliphatic C-H bonds of the hydrocarbon cage can participate in weaker van der Waals and hydrophobic interactions.
Molecular modeling has been used extensively for derivatives of this scaffold, for example, in the design of DPP-4 inhibitors. researchgate.net In those studies, the bicyclic amino moiety was shown to interact with specific residues in the enzyme's active site. nih.govmdpi.com These interactions are purely chemical in nature, governed by principles of stereochemistry and intermolecular forces. A docking simulation would place the molecule within a defined binding pocket and score different poses based on the favorability of these interactions, providing insight into its preferred binding geometry.
| Molecular Feature | Type of Interaction | Potential Partner in a Host Molecule |
|---|---|---|
| Protonated Amine (-NH2+-) | Hydrogen Bond Donor | Aspartate, Glutamate, Carbonyl Oxygen |
| Carboxyl OH | Hydrogen Bond Donor | Aspartate, Glutamate, Serine, Histidine |
| Carboxyl C=O | Hydrogen Bond Acceptor | Arginine, Lysine, Serine, Amide N-H |
| Bicyclic Alkane Frame | Van der Waals / Hydrophobic | Leucine, Isoleucine, Phenylalanine, Tryptophan |
Advanced Analytical Techniques for 2 Azabicyclo 2.2.1 Heptane 4 Carboxylic Acid Hydrochloride Characterization
High-Resolution Mass Spectrometry for Molecular Identification
High-Resolution Mass Spectrometry (HRMS) is a fundamental tool for the unequivocal identification of 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride. This technique provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental composition and confirmation of its molecular formula.
The molecular formula for the free base, (1S,4S)-2-azabicyclo[2.2.1]heptane-4-carboxylic acid, is C7H11NO2. HRMS analysis, often using techniques like electrospray ionization (ESI), can precisely measure the mass-to-charge ratio (m/z) of protonated molecules or other adducts. The high accuracy of the measurement allows differentiation from other compounds with the same nominal mass but different elemental formulas. For instance, the predicted monoisotopic mass of the neutral compound is 141.07898 Da. uni.lu
Detailed research findings from HRMS analysis would typically be presented in a data table, showing the calculated exact masses for various expected ionic species and the experimentally observed values. This comparison provides strong evidence for the compound's identity.
Table 1: Predicted High-Resolution Mass Spectrometry Data for 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid This table presents predicted mass-to-charge ratios (m/z) for various adducts of the parent compound, as would be determined by HRMS.
| Adduct Ion | Molecular Formula of Adduct | Predicted m/z |
| [M+H]⁺ | C₇H₁₂NO₂⁺ | 142.0863 |
| [M+Na]⁺ | C₇H₁₁NNaO₂⁺ | 164.0682 |
| [M+K]⁺ | C₇H₁₁NKO₂⁺ | 180.0421 |
| [M-H]⁻ | C₇H₁₀NO₂⁻ | 140.0717 |
Data sourced from predicted values for (1S,4S)-2-azabicyclo[2.2.1]heptane-4-carboxylic acid. uni.lu
Multidimensional NMR Spectroscopy for Structural Elucidation
Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural elucidation of 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride. The rigid, bicyclic nature of this molecule results in a complex proton (¹H) and carbon (¹³C) NMR spectrum with distinct chemical shifts and coupling constants that define its unique topology and stereochemistry.
While a simple one-dimensional ¹H NMR spectrum provides initial information, multidimensional techniques are required for unambiguous assignment of all proton and carbon signals.
¹H NMR: The proton spectrum of the bicyclic core would show a series of complex multiplets corresponding to the protons on the heptane (B126788) framework. The chemical shifts would be influenced by the nitrogen atom, the carboxylic acid group, and the rigid structure. For a related compound, 7-azabicyclo[2.2.1]heptane-1-carboxylic acid, proton signals for the bicyclic cage appear between δ 1.83 and 2.10 ppm, with the bridgehead proton (H4) appearing further downfield around δ 4.15–4.20 ppm. unirioja.es
¹³C NMR: The carbon spectrum provides information on the number of unique carbon environments. For the related 7-azabicyclo[2.2.1]heptane-1-carboxylic acid, signals for the aliphatic carbons of the ring system appear at δ 27.5 and 30.6 ppm, the bridgehead carbons at δ 58.1 and 74.5 ppm, and the carboxyl carbon at δ 175.4 ppm. unirioja.es
2D NMR Experiments (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular structure.
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons), allowing for the tracing of the carbon-carbon connectivity throughout the bicyclic system.
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the carbon signal to which it is directly attached, enabling definitive carbon assignments.
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds away, which is critical for identifying connectivity across the bridgehead and to the carboxylic acid group.
The analysis of coupling constants, particularly through-space interactions observed in NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, helps to confirm the stereochemical relationship between different protons, solidifying the assignment of the exo or endo configuration of the carboxylic acid group.
Chromatographic Methods for Purity and Enantiomeric Excess Determination
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are vital for assessing the chemical purity and determining the enantiomeric excess (e.e.) of 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride. Given the chiral nature of the molecule, chiral chromatography is the definitive method for separating and quantifying its enantiomers.
The determination of enantiomeric purity for a structurally related compound, 2-azabicyclo[2.2.1]hept-5-en-3-one, has been successfully achieved using a chiral stationary phase. researchgate.net This approach is directly applicable to the target compound. A validated method would involve the use of a polysaccharide-based chiral column, such as a Chiralcel OD-H column (cellulose tris-(3,5-dimethylphenylcarbamate)). researchgate.netresearchgate.net
The separation is optimized by systematically varying the mobile phase composition and temperature. researchgate.net A typical mobile phase for such separations consists of a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol. researchgate.netresearchgate.net The precise ratio is critical for achieving baseline resolution between the enantiomers.
Table 2: Example HPLC Method Parameters for Chiral Separation of a Related Azabicyclo[2.2.1]heptane Derivative This table outlines typical conditions for the chiral HPLC analysis used to determine enantiomeric purity, based on published methods for a similar compound.
| Parameter | Condition | Source |
| Column | Chiralcel OD-H (250 x 4.6 mm) | researchgate.net |
| Mobile Phase | n-hexane:isopropanol (80:20, v/v) | researchgate.net |
| Flow Rate | 1.0 mL/min | researchgate.net |
| Detection | UV and Optical Rotation | researchgate.net |
| Analysis Time | < 10 minutes | researchgate.net |
This method allows for the accurate quantitation of each enantiomer, thereby determining the enantiomeric excess of the sample. The limit of detection (LOD) and limit of quantification (LOQ) for the minor enantiomer are established during method validation to ensure high sensitivity. researchgate.net
Future Directions in Research Pertaining to 2 Azabicyclo 2.2.1 Heptane 4 Carboxylic Acid Hydrochloride
Development of Green Chemistry Approaches for Synthesis
The increasing emphasis on sustainable chemical manufacturing necessitates the development of more environmentally benign synthetic routes for valuable chemical entities. Research into the synthesis of 2-azabicyclo[2.2.1]heptane derivatives is beginning to incorporate principles of green chemistry to minimize environmental impact and enhance safety and efficiency.
A key strategy in this endeavor is the use of water as a reaction solvent, which avoids the use of volatile and often toxic organic solvents. For instance, synthetic approaches for related 2-azabicyclo[2.2.1]heptane systems have demonstrated the feasibility of conducting key reactions, such as the aza-Diels-Alder reaction, in aqueous media at ambient temperature and pressure. le.ac.uk This approach not only reduces environmental harm but can also offer unique selectivity and reactivity.
Further green chemistry principles that are being explored include:
One-Pot Syntheses: Designing reaction sequences where multiple synthetic steps are carried out in a single reaction vessel. This minimizes the need for intermediate isolation and purification steps, thereby reducing solvent usage and waste generation. le.ac.uk
Atom Economy: Utilizing reactions that maximize the incorporation of all starting material atoms into the final product. Cycloaddition reactions, often used to construct the bicyclic core, are inherently atom-economical.
Use of Less Hazardous Starting Materials: Sourcing starting materials from renewable feedstocks or choosing less toxic reagents can significantly improve the sustainability profile of the synthesis. le.ac.uk
Catalysis: Employing catalytic rather than stoichiometric reagents reduces waste and often allows for milder reaction conditions.
The application of these principles to the synthesis of 2-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride holds the potential to create more sustainable and cost-effective manufacturing processes.
| Green Chemistry Principle | Potential Application in Synthesis | Anticipated Benefits |
|---|---|---|
| Use of Water as a Solvent | Performing key cycloaddition or rearrangement steps in aqueous media. | Reduced use of volatile organic compounds (VOCs), improved safety, potential for unique reactivity. le.ac.uk |
| One-Pot Procedures | Combining the formation of the bicyclic skeleton and subsequent functional group manipulations without isolating intermediates. | Increased efficiency, reduced solvent waste, and lower energy consumption. le.ac.uk |
| Catalytic Methods | Employing metal or organocatalysts for key bond-forming reactions instead of stoichiometric reagents. | Higher efficiency, reduced waste, and potential for asymmetric synthesis. |
| Renewable Feedstocks | Investigating bio-derived starting materials for the construction of the core structure. | Reduced reliance on petrochemicals and improved sustainability. |
Exploration of Novel Catalytic Applications
The unique structural and electronic properties of bicyclic amino acids like 2-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride make them intriguing candidates for applications in catalysis. The rigid framework can provide a well-defined stereochemical environment, which is highly desirable for asymmetric catalysis.
While the direct catalytic use of this specific compound is an emerging area, related bicyclic structures have shown significant promise. For example, Bicyclic (alkyl)(amino)carbenes (BICAACs) have been developed as potent ligands in organometallic chemistry and as metal-free organocatalysts. rsc.org These carbenes, which share a rigid bicyclic core, have demonstrated the ability to activate small molecules like carbon dioxide for catalytic transformations, such as the N-methylation of amides. rsc.org
The potential catalytic roles for 2-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride and its derivatives could include:
Chiral Ligands for Asymmetric Catalysis: The secondary amine and carboxylic acid moieties can act as bidentate coordinating sites for transition metals. The inherent chirality and rigidity of the scaffold could be exploited to induce high levels of enantioselectivity in metal-catalyzed reactions.
Organocatalysis: The amine functionality could be utilized in various organocatalytic transformations, such as enamine or iminium ion catalysis, for asymmetric C-C bond formation.
Phase-Transfer Catalysis: Modification of the nitrogen atom to form a quaternary ammonium (B1175870) salt could yield a chiral phase-transfer catalyst for asymmetric alkylations and other reactions.
Future research will likely focus on synthesizing derivatives of 2-azabicyclo[2.2.1]heptane-4-carboxylic acid to fine-tune their electronic and steric properties for specific catalytic applications.
| Catalysis Type | Proposed Role of the Scaffold | Example Reaction Type |
|---|---|---|
| Asymmetric Metal Catalysis | Serves as a rigid, chiral ligand coordinating to a metal center. | Asymmetric hydrogenation, C-C cross-coupling reactions. |
| Organocatalysis | The secondary amine acts as the catalytic center (e.g., via enamine formation). | Asymmetric Michael additions, aldol (B89426) reactions. |
| Phase-Transfer Catalysis | Quaternized amine derivative acts as a chiral cation to shuttle reagents between phases. | Asymmetric alkylation of glycine (B1666218) imines. |
Integration into Automated Synthesis Platforms
The demand for rapid synthesis and screening of compound libraries in drug discovery has driven the development of automated synthesis platforms. nih.gov Integrating the synthesis of complex molecules like 2-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride into these systems is a key area for future development.
Flow chemistry, which involves performing reactions in continuous-flow reactors rather than in traditional batches, offers numerous advantages for synthesizing heterocyclic compounds. acs.orgresearchgate.net These benefits include:
Enhanced Safety and Control: Precise control over reaction parameters such as temperature, pressure, and reaction time. acs.org
Improved Efficiency and Yield: Superior heat and mass transfer lead to faster reactions and often cleaner product formation. acs.org
Scalability: Seamless scaling of reactions from milligram to kilogram quantities without re-optimization.
Automation: The ability to perform multi-step syntheses in a fully automated sequence, incorporating in-line purification and analysis. acs.orgcam.ac.uk
The synthetic steps used to produce 2-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride, such as cycloadditions and functional group interconversions, are well-suited for adaptation to flow chemistry systems. Furthermore, automated solid-phase peptide synthesis (SPPS) platforms could be employed to incorporate this constrained amino acid into bicyclic peptides, a class of molecules gaining popularity in drug discovery for their high affinity and stability. nih.gov The development of robust automated and flow-based syntheses will accelerate the exploration of the chemical space around this valuable scaffold.
| Parameter | Traditional Batch Synthesis | Automated Flow Synthesis |
|---|---|---|
| Heat Transfer | Often inefficient and non-uniform. | Highly efficient due to high surface-area-to-volume ratio. acs.org |
| Reaction Time | Can be lengthy (hours to days). | Significantly reduced (seconds to minutes). nih.gov |
| Process Control | Limited control over transient intermediates. | Precise control over all reaction parameters. acs.org |
| Scalability | Often requires extensive re-optimization. | Easily scalable by extending operation time. |
| Automation & Integration | Difficult to fully automate multi-step sequences. | Amenable to multi-step, automated sequences with in-line purification. acs.org |
Q & A
Q. What are the standard synthetic routes for 2-azabicyclo[2.2.1]heptane-4-carboxylic acid HCl, and how are reaction conditions optimized?
The synthesis typically involves a multi-step process starting with bicyclic amine precursors. A common route includes:
- Cyclization : Using strong acids or bases to induce ring closure, forming the bicyclic scaffold .
- Carboxylation : Introducing the carboxylic acid group via selective functionalization.
- Purification : Crystallization or chromatography to isolate the hydrochloride salt .
Key optimization factors include temperature control (e.g., maintaining 0–5°C during cyclization to minimize side reactions) and solvent selection (e.g., dichloromethane for improved solubility).
Q. How is structural integrity confirmed for this compound?
Analytical methods include:
- NMR Spectroscopy : H and C NMR to verify stereochemistry and functional groups (e.g., carboxylic proton at δ ~12 ppm) .
- IR Spectroscopy : Confirming carboxylic acid C=O stretch (~1700 cm) and NH stretches (~3300 cm) .
- HPLC/MS : Purity assessment (>97%) and molecular weight confirmation (141.17 g/mol) .
Q. What preliminary biological screening methods are used to evaluate its activity?
- Neuropharmacology Assays : Receptor binding studies (e.g., GABA or NMDA receptors) to assess CNS activity .
- Anticancer Screening : Cytotoxicity assays (e.g., MTT) against cancer cell lines, with IC values reported in µM ranges .
- Enzymatic Inhibition : Testing against proteases or kinases to identify mechanistic targets .
Advanced Research Questions
Q. How does stereochemistry influence biological activity and synthetic reproducibility?
The (1R,3S,4S) configuration is critical for receptor binding. For example:
- Enantiomeric Purity : Chiral resolution via diastereomeric salt formation (e.g., using tartaric acid derivatives) ensures >99% enantiomeric excess .
- Activity Correlation : In neuropharmacology, the incorrect stereoisomer shows <10% binding affinity compared to the correct form .
Methodological Note: X-ray crystallography or circular dichroism (CD) can validate absolute configuration .
Q. What strategies improve synthetic yield and scalability?
Advanced optimization includes:
- Protection/Deprotection : Temporary masking of the carboxylic acid (e.g., tert-butyl esters) to prevent side reactions during cyclization .
- Catalytic Asymmetric Synthesis : Using chiral catalysts (e.g., Rh(II)-based complexes) to enhance enantioselectivity .
- Flow Chemistry : Continuous reactors for precise temperature control, improving yield by 15–20% compared to batch methods .
Q. How can receptor interaction mechanisms be elucidated?
- Molecular Dynamics Simulations : Modeling ligand-receptor binding pockets (e.g., GABA allosteric sites) to predict binding energy (ΔG) .
- Isothermal Titration Calorimetry (ITC) : Quantifying binding constants (K) and stoichiometry .
- Mutagenesis Studies : Identifying critical residues (e.g., α1-His101 in GABA) via site-directed mutagenesis .
Q. How should contradictory data in biological assays be resolved?
- Dose-Response Replication : Testing across multiple concentrations (e.g., 0.1–100 µM) to confirm IC trends .
- Orthogonal Assays : Combining MTT cytotoxicity with caspase-3 activation assays to distinguish apoptosis from necrosis .
- Batch Variation Analysis : Comparing synthetic lots via HPLC to rule out impurity-driven discrepancies (e.g., residual solvents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
